REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH3:10])=[C:6]([OH:8])[CH:7]=1.[H-].[Na+].[CH:13]1(Br)[CH2:17][CH2:16][CH2:15][CH2:14]1>O1CCOCC1.CN(C)C=O.[I-].[K+]>[CH:13]1([O:8][C:6]2[CH:7]=[C:2]([CH:3]=[CH:4][C:5]=2[O:9][CH3:10])[NH2:1])[CH2:17][CH2:16][CH2:15][CH2:14]1 |f:1.2,6.7|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C1)O)OC
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[I-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The mixture is then concentrated
|
Type
|
ADDITION
|
Details
|
the residue is treated with ethyl acetate (200 mL) and water (200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer is then separated
|
Type
|
WASH
|
Details
|
washed with water (100 mL), aqueous sodium hydroxide solution (250 mL;1 N)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with water (100 mL), and dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The concentration of the reaction mixture gives a dark oil, which
|
Type
|
WASH
|
Details
|
eluting with a mixture of n-hexane and ethyl acetate (1:1 v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)OC=1C=C(N)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |